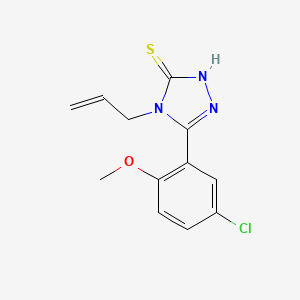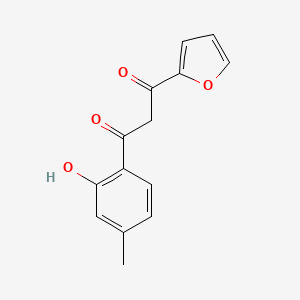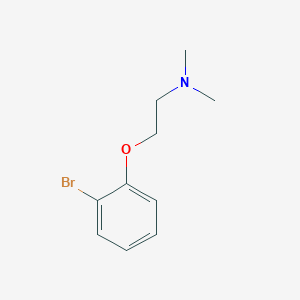
2-(2-Bromophenoxy)-N,N-dimethylethanamine
Descripción general
Descripción
2-(2-Bromophenoxy)-N,N-dimethylethanamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in scientific research. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the case of 2-hydroxy-2-methylpropiophenone undergoing arylation with aryl bromides . This suggests that similar palladium-catalyzed methodologies could potentially be applied to the synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. Additionally, the synthesis of halogenated benzylamine derivatives, as described in the second paper, involves substitution on the phenyl ring, which could be analogous to the synthesis of the target compound .
Molecular Structure Analysis
The structure of related compounds has been confirmed using various spectroscopic techniques such as NMR, IR, MS, and even X-ray crystallography . These techniques could be employed to determine the molecular structure of 2-(2-Bromophenoxy)-N,N-dimethylethanamine and confirm its synthesis. The analysis of the molecular structure is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is often characterized by electrophilic substitution reactions, as seen in the bromination of dimethylphenol . The presence of a bromine atom in 2-(2-Bromophenoxy)-N,N-dimethylethanamine suggests that it may also undergo similar electrophilic substitution reactions, potentially leading to further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(2-Bromophenoxy)-N,N-dimethylethanamine can be inferred from related compounds. For instance, the spectroscopic properties of brominated compounds have been well-documented , and these could provide insights into the UV-Vis absorption and other spectroscopic characteristics of the target compound. The compound's reactivity towards biological targets, such as the serotonin transporter, could also be of interest, as seen in the high binding affinity of similar compounds .
Aplicaciones Científicas De Investigación
Antidepressant and Sedative Drug Leads
Marine-derived compounds similar to 2-(2-Bromophenoxy)-N,N-dimethylethanamine, such as 2-(1H-indol-3-yl)-N,N-dimethylethanamine, have been investigated for their antidepressant and sedative properties. These compounds have shown significant antidepressant-like action and potent sedative activity in both in vitro and in vivo studies, primarily mediated via interaction with serotonin receptors. The presence of bromine in these compounds is particularly noted for creating novel chemical space and electrostatic interactions, which are crucial in their biological activities (Ibrahim et al., 2017).
Synthesis and Antioxidant Properties
Synthesis of bromophenols, which are structurally related to 2-(2-Bromophenoxy)-N,N-dimethylethanamine, has been explored for their potential antioxidant properties. These synthesized compounds, including derivatives with bromine, have demonstrated effective antioxidant power in various in vitro assays. This highlights their potential as molecules for use owing to their strong antioxidant properties (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Some studies have focused on the inhibitory effects of novel bromophenols on carbonic anhydrase enzymes. These compounds, including those structurally related to 2-(2-Bromophenoxy)-N,N-dimethylethanamine, have shown effective inhibition of human carbonic anhydrase II, suggesting their potential as drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Chemical Reactions and Mechanisms
Research has also delved into the chemical reactivity of compounds like 2-(2-Bromophenoxy)-N,N-dimethylethanamine, exploring their behavior in various chemical reactions. For example, studies have looked into the palladium-catalyzed reactions of structurally related compounds, providing insights into their potential applications in chemical synthesis and drug development (Yap et al., 2014).
Environmental Impact and Treatment
The impact of bromophenols on the environment and their transformation during water treatmentprocesses has been a subject of study. For example, the oxidation of bromophenols and the formation of brominated polymeric products during water treatment with potassium permanganate have been investigated. This research is critical for understanding the environmental fate of these compounds and their potential risks when present in water sources (Jiang et al., 2014).
Neurotransmitter Receptor Imaging
Compounds structurally related to 2-(2-Bromophenoxy)-N,N-dimethylethanamine have been studied for their potential use in neurotransmitter receptor imaging. For instance, certain derivatives have been identified as potent ligands for serotonin receptors, and their synthesis and evaluation have been conducted with the aim of developing radioligands for imaging brain receptors using positron emission tomography (PET) (Herth et al., 2012).
Marine Natural Products and Antibacterial Activity
The exploration of marine natural products, including brominated tryptophan derivatives that are structurally akin to 2-(2-Bromophenoxy)-N,N-dimethylethanamine, has led to the discovery of compounds with antibacterial properties. These findings are significant in the search for new antibacterial agents and contribute to the understanding of marine biodiversity and its potential pharmaceutical applications (Segraves & Crews, 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the genome polyprotein in hepatitis c virus (hcv) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial activity, suggesting a potential interaction with microbial proteins or enzymes .
Result of Action
coli and S aureus, and antifungal action against C. albicans .
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAXRLVNYTZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358341 | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-N,N-dimethylethanamine | |
CAS RN |
886851-37-2 | |
| Record name | 2-(2-Bromophenoxy)-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



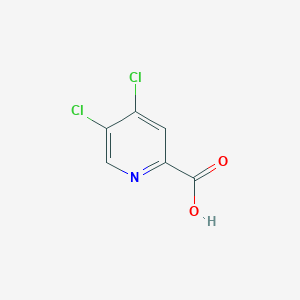

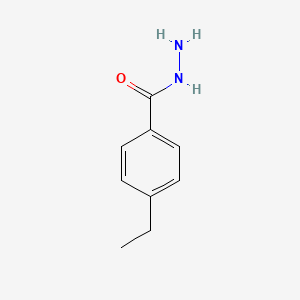
![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)
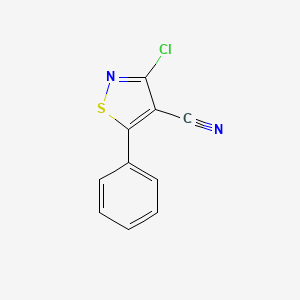
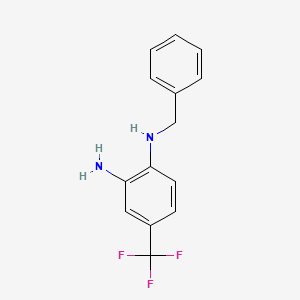
![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

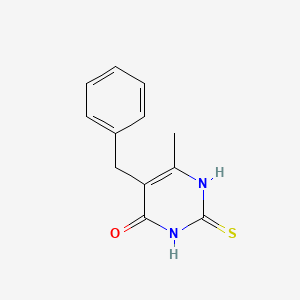
![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)
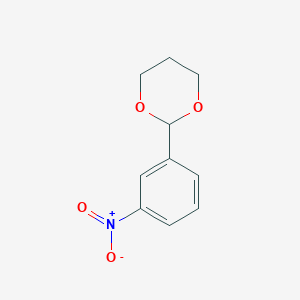
![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)
